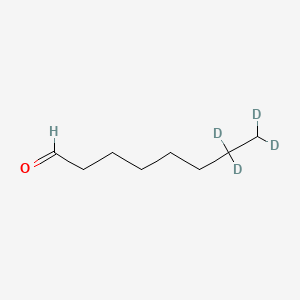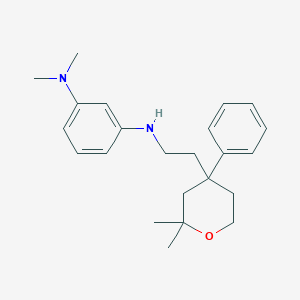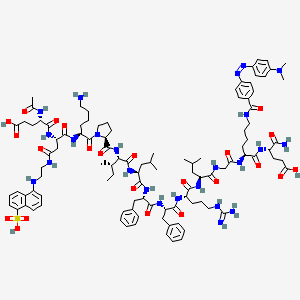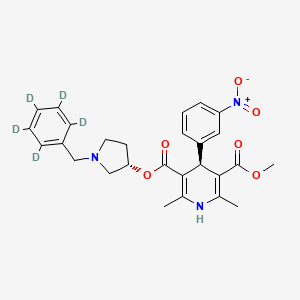![molecular formula C55H76ClN9O6S B12371434 (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features a variety of functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the core structure: The initial step involves the construction of the core pyrrolidine-2-carboxamide structure. This can be achieved through a series of condensation reactions, starting with the appropriate amine and carboxylic acid derivatives.
Introduction of the side chains: The next steps involve the introduction of the various side chains, including the 4-chlorophenyl group, the 7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl group, and the 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. These steps typically involve nucleophilic substitution reactions, where the appropriate nucleophiles are introduced to the core structure.
Final modifications: The final steps involve the introduction of the remaining functional groups, such as the hydroxyl groups and the dimethylbutanoyl group. These steps may involve oxidation or reduction reactions, depending on the specific functional groups being introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could involve the use of more efficient catalysts, the development of more selective reagents, or the optimization of reaction conditions to improve the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would result in the formation of ketones or aldehydes, while reduction of the carbonyl groups would result in the formation of alcohols.
科学的研究の応用
Chemistry: The compound’s diverse functional groups make it a useful model compound for studying various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a useful tool for studying various biological processes, such as enzyme activity or receptor binding.
Medicine: The compound’s potential therapeutic activity makes it a candidate for drug development, particularly for diseases where modulation of the compound’s target pathways could be beneficial.
Industry: The compound’s diverse reactivity makes it a useful intermediate for the synthesis of other complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to interact with a variety of targets, potentially modulating their activity. For example, the compound’s amide groups could form hydrogen bonds with enzyme active sites, while its aromatic rings could engage in π-π interactions with receptor binding sites.
類似化合物との比較
Similar Compounds
Similar compounds include:
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: These compounds share the same core structure but differ in the specific functional groups attached to the core.
Other pyrrolidine-2-carboxamide derivatives: These compounds share the same core pyrrolidine-2-carboxamide structure but differ in the specific side chains attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. For example, the presence of both hydroxyl and amide groups allows the compound to engage in a variety of hydrogen bonding interactions, while the presence of aromatic rings allows the compound to engage in π-π interactions. These unique properties make the compound a valuable tool for studying various chemical and biological processes.
特性
分子式 |
C55H76ClN9O6S |
|---|---|
分子量 |
1026.8 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |
InChIキー |
GMYCIJOMBQWJAG-CCLXREQOSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
正規SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)






![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)




